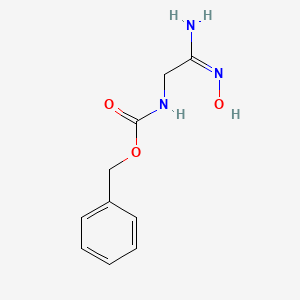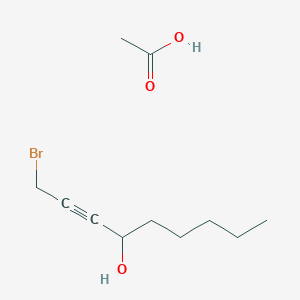
Acetic acid;1-bromonon-2-yn-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;1-bromonon-2-yn-4-ol is a chemical compound with the molecular formula C11H19BrO3 It is known for its unique structure, which includes a bromine atom and a hydroxyl group attached to a non-2-yn backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1-bromonon-2-yn-4-ol typically involves the bromination of a suitable precursor. One common method is the bromination of non-2-yn-4-ol using bromine in the presence of a solvent like acetic acid. The reaction is carried out under controlled conditions to ensure the selective addition of the bromine atom to the desired position on the molecule .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;1-bromonon-2-yn-4-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like sodium azide or potassium cyanide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation can produce ketones or aldehydes .
Scientific Research Applications
Acetic acid;1-bromonon-2-yn-4-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein modification.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid;1-bromonon-2-yn-4-ol involves its interaction with various molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by a nucleophile. In oxidation reactions, the hydroxyl group is converted to a carbonyl group, altering the compound’s chemical properties .
Comparison with Similar Compounds
Similar Compounds
Bromoacetic acid: Similar in structure but lacks the non-2-yn backbone.
1-Bromo-2-propanol: Contains a bromine atom and hydroxyl group but has a different carbon skeleton.
2-Bromoethanol: A simpler compound with a bromine atom and hydroxyl group on a two-carbon chain.
Uniqueness
Acetic acid;1-bromonon-2-yn-4-ol is unique due to its specific structure, which includes a non-2-yn backbone with a bromine atom and hydroxyl group.
Properties
CAS No. |
54315-35-4 |
|---|---|
Molecular Formula |
C11H19BrO3 |
Molecular Weight |
279.17 g/mol |
IUPAC Name |
acetic acid;1-bromonon-2-yn-4-ol |
InChI |
InChI=1S/C9H15BrO.C2H4O2/c1-2-3-4-6-9(11)7-5-8-10;1-2(3)4/h9,11H,2-4,6,8H2,1H3;1H3,(H,3,4) |
InChI Key |
NAVMZMBMFVUDIS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C#CCBr)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[5-(dimethylamino)-1H-pyrazol-4-yl]-N-pyrimidin-2-yl-1,3-thiazol-2-amine](/img/structure/B13866386.png)

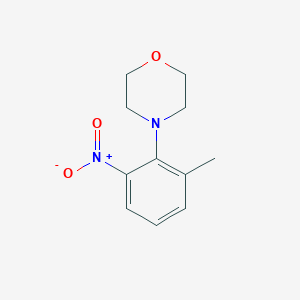
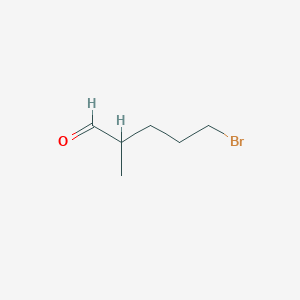


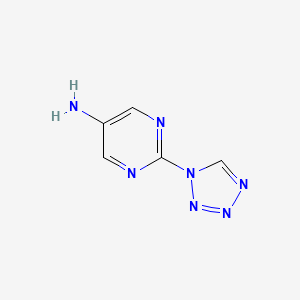
![methyl (2S,3S,4S,5R,6S)-6-[[(7R)-7-acetamido-1,2-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-3-yl]oxy]-3,4,5-triacetyloxyoxane-2-carboxylate](/img/structure/B13866423.png)
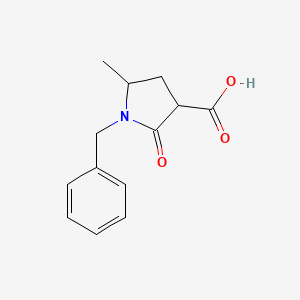

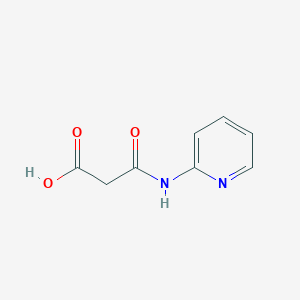
![N-[4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]cyclohexanecarboxamide](/img/structure/B13866438.png)
